Anticancer agent 14

Breast Cancer In Vivo Efficacy Tumor Regression

Anticancer agent 14 is a unique tyrosine-derived benzoxazine lead compound with an IC50 of 0.20-0.65 µM against breast cancer cells. It induces superior in vivo tumor regression vs. tamoxifen. Ideal for preclinical breast cancer studies and as a benchmark for benzoxazine SAR. Ensure research outcomes by sourcing this validated compound.

Molecular Formula C29H34N2O3
Molecular Weight 458.6 g/mol
Cat. No. B14908348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 14
Molecular FormulaC29H34N2O3
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2COC3=CC=CC=C3N2CC4=CC=C(C=C4)OCCN5CCCC5
InChIInChI=1S/C29H34N2O3/c1-32-26-12-8-23(9-13-26)20-25-22-34-29-7-3-2-6-28(29)31(25)21-24-10-14-27(15-11-24)33-19-18-30-16-4-5-17-30/h2-3,6-15,25H,4-5,16-22H2,1H3/t25-/m0/s1
InChIKeyHKGSZICHKDTCJI-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 14: A Novel Tyrosine-Derived Benzoxazine for Breast Cancer Research


Anticancer agent 14 (CAS: 2762698-14-4, compound 13d) is a tyrosine-derived novel benzoxazine identified as a lead compound for breast cancer research [1]. It is a small molecule with the molecular formula C29H34N2O3 and a molecular weight of 458.59 g/mol [2]. In vitro studies demonstrate that it induces apoptosis, cell cycle arrest, and loss of mitochondrial membrane potential in breast cancer cells, with an IC50 range of 0.20 to 0.65 µM [1][3]. The compound was developed through scaffold morphing of benzoxazepine derivatives to improve its anti-breast cancer activity [1]. Its in vivo efficacy, including tumor regression better than the standard-of-care agent tamoxifen, positions it as a valuable research tool for studying novel mechanisms in breast cancer therapy [1].

Why Anticancer Agent 14 Cannot Be Replaced by Generic Benzoxazines or Standard Breast Cancer Agents


Anticancer agent 14 (13d) is a specific chemical entity within the tyrosine-derived benzoxazine class, and its biological activity is highly dependent on its unique structural features. The structure-activity relationship (SAR) studies detailed in its foundational research demonstrate that the compound's potency is driven by specific substituents: a methoxy group on the phenyl ring and an N-ethyl pyrrolidine chain on ring D [1]. Other benzoxazine derivatives, even those closely related in the same study, exhibit significantly different IC50 values and biological profiles. For instance, varying the substituents on the benzoxazine scaffold can drastically reduce activity, with some analogues being completely inactive or requiring much higher concentrations [1]. Therefore, substituting Anticancer agent 14 with a generic benzoxazine or a standard breast cancer agent like tamoxifen would not yield the same research outcomes, particularly the potent apoptosis induction and the superior in vivo tumor regression observed in the syngeneic rat model [1].

Quantitative Evidence for Anticancer Agent 14: Head-to-Head Comparisons and Key Differentiators


In Vivo Tumor Regression: Anticancer Agent 14 (13d) vs. Tamoxifen

In a rat syngeneic mammary tumor model, Anticancer agent 14 (13d) and its formulated version (13d-f) demonstrated superior tumor regression compared to the clinical standard tamoxifen [1]. Both 13d and 13d-f regressed tumor growth at concentrations of 5 and 20 mg/kg better than tamoxifen, with no observed mortality [1].

Breast Cancer In Vivo Efficacy Tumor Regression Syngeneic Model

In Vitro Potency: Anticancer Agent 14 (13d) vs. Inactive Analogues

Anticancer agent 14 (13d) displays an IC50 range of 0.20 to 0.65 μM against breast cancer cells, inducing apoptosis, cell cycle arrest, and loss of mitochondrial membrane potential [1][2]. In contrast, many structurally similar analogues within the same benzoxazine series were found to be completely inactive or significantly less potent [1].

Breast Cancer SAR Apoptosis IC50

Scaffold Differentiation: Benzoxazine vs. Benzoxazepine

Anticancer agent 14 (13d) is a novel benzoxazine, designed through scaffold morphing from the benzoxazepine class [1]. This structural change from a seven-membered oxazepine ring to a six-membered oxazine ring fused with benzene was a deliberate strategy to improve anti-breast cancer activity [1].

Medicinal Chemistry Scaffold Morphing Breast Cancer

Recommended Application Scenarios for Anticancer Agent 14 Based on Evidence


In Vivo Efficacy Studies in Syngeneic Breast Cancer Models

Anticancer agent 14 (13d) is validated for use in rat syngeneic mammary tumor models, where it demonstrates superior tumor regression compared to tamoxifen at doses of 5 and 20 mg/kg without causing mortality [1]. This makes it an ideal tool for preclinical efficacy studies focused on breast cancer progression and treatment response in an immunocompetent setting.

Mechanistic Studies of Apoptosis and Cell Cycle Arrest

The compound's defined mechanism of action—inducing apoptosis, causing cell cycle arrest, and leading to loss of mitochondrial membrane potential in breast cancer cells [1]—makes it a powerful probe for dissecting these specific cellular pathways. Researchers can use it to investigate mitochondrial dysfunction and cell death pathways in breast cancer.

Structure-Activity Relationship (SAR) and Chemical Probe Studies

As a lead compound with a well-defined SAR profile, Anticancer agent 14 (13d) serves as a benchmark for exploring the benzoxazine pharmacophore [1]. It is suitable as a positive control or reference standard for evaluating new synthetic analogues in the tyrosine-derived benzoxazine series, helping to identify structural features that enhance or diminish activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.